{1-Azabicyclo[2.2.2]octan-3-yl}methanamine
Description
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine belongs to the class of azabicyclic compounds, which are organic molecules containing a bicyclic ring structure with at least one nitrogen atom. Specifically, it is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as quinuclidine (B89598). The quinuclidine core is a highly symmetrical and chemically stable heterocyclic system. figshare.com This structural rigidity is a key feature that distinguishes it from more flexible aliphatic amines.
The unique conformation of the 1-azabicyclo[2.2.2]octane system, with three fused cyclohexane (B81311) rings in a boat conformation, creates a well-defined three-dimensional structure. This inherent rigidity minimizes steric strain and provides a fixed orientation for substituents, which is a highly desirable characteristic in rational drug design. The presence of the bridgehead nitrogen atom also imparts basic properties to the molecule, allowing for the formation of salts and influencing its pharmacokinetic profile.
In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound scaffold is considered a "privileged structure" because it can serve as a ligand for multiple biological targets. Its rigid nature allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to high-affinity and selective interactions with receptors and enzymes.
The primary amine group of this compound serves as a versatile handle for chemical modification, allowing for the introduction of a wide range of substituents through reactions such as acylation and alkylation. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The conformational constraint provided by the azabicyclic core reduces the entropic penalty upon binding to a biological target, which can contribute to enhanced potency.
Research on this compound and its derivatives is largely driven by their potential applications in the treatment of central nervous system (CNS) disorders. researchgate.net A significant area of investigation has been the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric conditions. By designing constrained versions of naturally occurring nAChR ligands, researchers have been able to develop potent and selective modulators of these receptors. figshare.comnih.gov
Beyond nAChRs, the quinuclidine scaffold has been explored for its potential in developing antimicrobial agents. nih.gov The ability to introduce diverse functional groups onto the this compound core allows for the generation of compounds with broad-spectrum activity against various bacterial strains. nih.gov The ongoing research in this area highlights the versatility of this compound class and its potential to yield novel therapeutic agents for a range of diseases.
Detailed Research Findings
The utility of the this compound scaffold is evident in the development of potent ligands for nicotinic acetylcholine receptors (nAChRs). For instance, derivatives of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane have been synthesized and shown to exhibit high affinity for the α4β2 nAChR subtype, with some compounds also binding to the α7 subtype. figshare.comnih.gov The synthesis of these compounds often involves the use of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine as a key intermediate. figshare.comnih.gov The following table summarizes the binding affinities of selected derivatives at different nAChR subtypes.
Table 1: Binding Affinities (Ki) of Selected this compound Derivatives at Nicotinic Acetylcholine Receptor Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivative | α4β2 | ≤ 0.5–15 |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivative | α7 | ≤ 110 |
Data sourced from scientific literature. figshare.com
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCFLSNWRVGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504085 | |
| Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75936-99-1 | |
| Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine and Its Core Scaffold
Strategies for Constructing the 1-Azabicyclo[2.2.2]octane Framework
The construction of the 1-azabicyclo[2.2.2]octane core is a pivotal step in the synthesis of its derivatives. Various synthetic strategies have been developed to efficiently assemble this bicyclic system.
Dieckmann Condensation Approaches to 1-Azabicyclo[2.2.2]octan-3-one Precursors
A well-established and classical method for the synthesis of the 1-azabicyclo[2.2.2]octane skeleton involves the Dieckmann condensation. This intramolecular cyclization of a diester is particularly effective for forming the key precursor, 1-azabicyclo[2.2.2]octan-3-one, also known as 3-quinuclidone. The general approach involves the cyclization of an appropriately substituted N-piperidine derivative.
The synthesis of N-substituted piperidine-4-carboxylic acid derivatives is a common starting point for the Dieckmann cyclization to yield the quinuclidine (B89598) core. The regioselectivity of the Dieckmann cyclization can be influenced by the substituents on the piperidine (B6355638) ring, making it a versatile method for producing a variety of substituted piperidine-2,4-diones and related structures. core.ac.ukresearchgate.net
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| N-substituted piperidine-4-carboxylate diester | Intramolecular Dieckmann Condensation | 1-Azabicyclo[2.2.2]octan-3-one | core.ac.ukresearchgate.net |
Ring-Opening/Aminocyclization Sequences in Scaffold Synthesis
Ring-opening followed by aminocyclization provides another effective route to the 1-azabicyclo[2.2.2]octane framework. This strategy often involves the use of a precursor containing a latent amine and a suitable leaving group, which upon activation, undergoes an intramolecular cyclization.
For instance, the racemic synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane has been achieved through a ring-opening/aminocyclization sequence. nih.govfigshare.com This involved the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with a bromoalkyltetrahydropyran, which generated an intermediate that could be readily elaborated into the desired bicyclic product. nih.govfigshare.com
Intramolecular Azomethine Ylide-Alkene [3+2] Cycloaddition Routes
Intramolecular [3+2] cycloaddition reactions of azomethine ylides with alkenes represent a powerful and stereocontrolled method for the construction of nitrogen-containing bicyclic systems. While not as commonly cited for the parent 1-azabicyclo[2.2.2]octane, this approach has been explored for the synthesis of related and more complex fused-ring systems. The generation of a transient azomethine ylide which then cyclizes onto a tethered alkene can lead to the formation of the bicyclic core.
Other Novel Cyclization and Annulation Strategies for Bicyclic Cores
Beyond the more traditional methods, several novel strategies for the construction of the 1-azabicyclo[2.2.2]octane core have been developed. These include:
Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction provides a powerful tool for the synthesis of nitrogen-containing heterocyclic scaffolds. Aza-Diels-Alder reactions have been utilized to construct the 2-azabicyclo[2.2.2]octane skeleton, a constitutional isomer of the 1-azabicyclo[2.2.2]octane system. researchgate.netresearchgate.net
Radical Cyclization: Radical cyclization approaches offer a modern and efficient means to construct complex ring systems. A diastereoselective radical cyclization has been employed to create substituted quinuclidines. acs.org
Intramolecular Mannich Reaction: The intramolecular Mannich reaction is another viable strategy for forming the quinuclidine ring system. vulcanchem.com
Intramolecular Dehydration: A high-yield synthesis of 1-azabicyclo[2.2.2]octane (quinuclidine) has been achieved through the direct intramolecular dehydration of 4-(2-hydroxyethyl) piperidine vapor in the presence of a solid acidic catalyst. sciengine.com
Desymmetrization/Rearrangement Strategy: An enantioselective total synthesis of the complex alkaloid (−)-hunterine A, which contains a 1-azabicyclo[2.2.2]octane core, was enabled by a desymmetrization/rearrangement strategy. acs.org
| Strategy | Key Features | Reference |
|---|---|---|
| Aza-Diels-Alder Reaction | Construction of the 2-azabicyclo[2.2.2]octane skeleton. | researchgate.netresearchgate.net |
| Radical Cyclization | Diastereoselective synthesis of substituted quinuclidines. | acs.org |
| Intramolecular Mannich Reaction | Formation of the quinuclidine ring system. | vulcanchem.com |
| Intramolecular Dehydration | High-yield synthesis from 4-(2-hydroxyethyl) piperidine. | sciengine.com |
| Desymmetrization/Rearrangement | Enantioselective synthesis of complex natural products. | acs.org |
Introduction of the Methanamine Moiety on the 1-Azabicyclo[2.2.2]octane Scaffold
Once the 1-azabicyclo[2.2.2]octane framework is established, the next crucial step is the introduction of the methanamine group at the C-3 position to yield {1-Azabicyclo[2.2.2]octan-3-yl}methanamine.
Functionalization at the C-3 Position of the Quinuclidine Ring
The C-3 position of the quinuclidine ring is a common site for functionalization, often starting from the readily available 1-azabicyclo[2.2.2]octan-3-one (3-quinuclidone). Two primary pathways for the introduction of the methanamine moiety are:
Reductive Amination of 1-Azabicyclo[2.2.2]octan-3-one: This is a direct and efficient method. The ketone at the C-3 position can be reacted with ammonia (B1221849) or a protected form of ammonia in the presence of a reducing agent to form the primary amine directly. Reductive amination is a widely used transformation in organic synthesis for the conversion of ketones and aldehydes to amines. rsc.orgresearchgate.net
Synthesis and Reduction of Quinuclidine-3-carbonitrile: An alternative two-step approach involves the conversion of 3-quinuclidone to quinuclidine-3-carbonitrile. This can be achieved through various cyanating agents. The resulting nitrile can then be reduced to the corresponding primary amine, this compound, using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Starting Material | Key Intermediate/Reaction | Final Product | Reference |
|---|---|---|---|
| 1-Azabicyclo[2.2.2]octan-3-one | Reductive Amination | This compound | rsc.orgresearchgate.net |
| 1-Azabicyclo[2.2.2]octan-3-one | Quinuclidine-3-carbonitrile | This compound |
Synthetic Routes for the Methanamine Side Chain Installation
The installation of the methanamine side chain onto the 1-azabicyclo[2.2.2]octane (quinuclidine) core at the C-3 position is a critical step in the synthesis of this compound. This transformation is typically achieved from a common intermediate, quinuclidin-3-one (B120416), or its derivatives like quinuclidine-3-carboxylic acid.
Several reliable synthetic pathways have been established for this functional group interconversion:
From Quinuclidine-3-carboxylic acid: The carboxylic acid group provides a versatile handle for conversion to the aminomethyl group. One common method involves the conversion of the carboxylic acid to a primary amide, quinuclidine-3-carboxamide. Subsequent reduction of the amide, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, yields the desired this compound.
From Quinuclidine-3-carbonitrile: An alternative route begins with the conversion of quinuclidin-3-one to quinuclidine-3-carbonitrile. This can be achieved through a variety of methods, such as the Strecker synthesis or by reaction with tosyl cyanide. The resulting nitrile is then reduced to the primary amine. This reduction can be accomplished catalytically with hydrogen gas over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or chemically with reagents like LiAlH₄.
Via Reductive Amination: Reductive amination of quinuclidine-3-carboxaldehyde is another direct method. wikipedia.org This process involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is reduced in situ to the amine. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their selectivity for the iminium ion over the starting aldehyde. masterorganicchemistry.com
From Quinuclidine-3-methanol: The precursor alcohol, quinuclidine-3-methanol, can be synthesized from quinuclidin-3-one. google.com The alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with sodium azide (B81097) (NaN₃) produces a 3-(azidomethyl)quinuclidine intermediate. Finally, reduction of the azide, either through catalytic hydrogenation or with a reducing agent like LiAlH₄, furnishes the target methanamine.
Stereoselective Synthesis of this compound Enantiomers
The C-3 position of the quinuclidine ring in this compound is a stereocenter. Consequently, the development of methods to synthesize the individual (R) and (S) enantiomers in high optical purity is of significant importance. These stereoselective syntheses can be broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, enzymatic processes, and classical resolution.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor to control a key bond-forming or reduction step. For instance, Evans oxazolidinone auxiliaries can be acylated with a quinuclidine-3-carboxylic acid derivative. williams.edu The resulting chiral imide can then undergo diastereoselective transformations. For related bicyclic systems, imines derived from naturally occurring chiral molecules like (+)- and (-)-2-hydroxy-3-pinanone have been used to direct the stereochemistry of cyclization reactions, achieving high enantiomeric excess (>99.5% ee). nih.govfigshare.com A similar strategy could be envisioned where a chiral auxiliary attached to a C-3 side chain precursor directs the diastereoselective reduction of a nearby functional group, thereby establishing the stereochemistry at C-3.
Asymmetric Catalysis in Bicyclic Amine Synthesis
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the 1-azabicyclo[2.2.2]octane scaffold, two powerful catalytic strategies have been demonstrated.
One highly effective method is the asymmetric hydrogenation of the prochiral ketone, quinuclidin-3-one. Using a chiral ruthenium-diphosphine-diamine complex as the catalyst, quinuclidin-3-one can be reduced to (R)- or (S)-3-quinuclidinol with excellent results. google.com This reaction proceeds with high yield (>95%) and exceptional enantioselectivity, achieving an enantiomeric excess (ee) of over 99%. google.com The resulting enantiopure alcohol serves as a key intermediate that can be converted to the corresponding chiral methanamine using the methods described in section 2.2.2.
Another advanced approach involves the iridium-catalyzed intramolecular allylic dearomatization reaction, which has been used to construct a variety of chiral quinuclidine derivatives in good yields (68%–96%) and with high enantioselectivity (up to >99% ee). chinesechemsoc.org This method builds the chiral bicyclic core itself in an asymmetric fashion.
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| RuXY-Diphosphine-bimaH / base | Quinuclidin-3-one | (R)- or (S)-3-Quinuclidinol | >95% | >99% |
| [Ir(cod)Cl]₂ / Feringa ligand | Allylic Pyridine (B92270) Derivative | Chiral Quinuclidine Derivative | 68–96% | up to >99% |
This table presents data on asymmetric catalytic methods for synthesizing chiral quinuclidine precursors.
Enzymatic Desymmetrization Strategies
Enzymes are highly selective catalysts that can be used to achieve remarkable levels of stereocontrol. Enzymatic desymmetrization and kinetic resolution are powerful tools for accessing enantiopure compounds.
For the synthesis of chiral quinuclidine precursors, the asymmetric reduction of quinuclidin-3-one has been successfully achieved using enzymes. A carbonyl reductase isolated from the yeast Rhodotorula rubra catalyzes the reduction of quinuclidin-3-one to (R)-3-quinuclidinol with virtually perfect stereocontrol, yielding the product with an enantiomeric excess greater than 99.9%. nih.govresearchgate.net By co-expressing this 3-quinuclidinone reductase with a glucose dehydrogenase for cofactor regeneration in E. coli, large-scale production of (R)-3-quinuclidinol is possible. nih.gov
Another enzymatic approach involves the kinetic resolution of racemic 3-quinuclidinol (B22445). In this strategy, a racemic mixture is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the newly formed product. For example, racemic 3-quinuclidinol can be esterified, and the resulting racemic ester is then subjected to hydrolysis by a subtilisin protease, which selectively hydrolyzes the (S)-ester, allowing for the separation of the enriched (R)-ester and the (S)-alcohol. google.com
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
| 3-Quinuclidinone Reductase (Rhodotorula rubra) | Quinuclidin-3-one | (R)-3-Quinuclidinol | >99.9% |
| Subtilisin Protease (Hydrolysis) | Racemic 3-Quinuclidinyl Ester | (R)-3-Quinuclidinyl Ester / (S)-3-Quinuclidinol | High |
This table summarizes enzymatic strategies for producing enantiopure 3-quinuclidinol.
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is a classical and widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common approach involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org
For this compound or its precursors, chiral carboxylic acids like tartaric acid or its derivatives are effective resolving agents. scispace.com For example, the resolution of racemic 3-quinuclidinol has been reported using D-(+)-dibenzoyltartaric acid. google.com The process involves dissolving the racemic alcohol and the chiral acid in a suitable solvent system (e.g., a mixture of alcohols and ketones). google.com One diastereomeric salt preferentially crystallizes from the solution. This salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure alcohol. The other enantiomer can be recovered from the mother liquor.
Optimization and Scalability Challenges in this compound Synthesis
The large-scale synthesis of this compound is not extensively detailed in publicly available literature, necessitating an examination of analogous syntheses for the quinuclidine scaffold to understand the potential challenges. A common synthetic route to this compound involves the reduction of 1-azabicyclo[2.2.2]octane-3-carbonitrile. The optimization of this reduction and the subsequent purification of the desired amine are critical for a viable industrial process.
The catalytic hydrogenation of the nitrile precursor is a pivotal step. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly impacts the reaction's efficiency and yield.
Catalyst Selection and Loading: Various catalysts can be employed for the reduction of nitriles to primary amines. Commonly used catalysts include Raney nickel, Raney cobalt, palladium on carbon (Pd/C), and rhodium-based catalysts. For the related reduction of 3-quinuclidinone, catalytic hydrogenation with a palladium catalyst has been reported. nih.gov The selection of the optimal catalyst often involves screening to identify the one that provides the highest conversion and selectivity with minimal side product formation. Catalyst loading is another critical parameter to optimize; lower loading is economically favorable for large-scale production but may require longer reaction times or harsher conditions.
Solvent System: The choice of solvent can influence the solubility of the reactants, catalyst activity, and the reaction pathway. Alcohols such as methanol (B129727) and ethanol (B145695) are frequently used for such hydrogenations. For instance, the hydrogenation of a pyridinium (B92312) salt to form a piperidine derivative, a key step in the synthesis of the quinuclidine core, is effectively carried out in ethanol. orgsyn.org The use of ammonia- or amine-containing solvents can help to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with intermediates of the reduction process.
Temperature and Pressure: These two parameters are often interdependent. Higher temperatures and pressures generally lead to faster reaction rates but can also promote side reactions and catalyst degradation. The hydrogenation of a pyridinium precursor to the quinuclidine core has been shown to proceed rapidly even at a relatively low pressure of 7 atm. orgsyn.org Optimization involves finding the mildest conditions that afford a high yield in a reasonable timeframe. High-pressure hydrogenations, while effective, pose safety risks and require specialized industrial equipment, adding to the investment cost.
| Parameter | Typical Range/Options | Considerations for Optimization | Potential Impact on Yield |
|---|---|---|---|
| Catalyst | Raney Ni, Raney Co, Pd/C, Rh/Al2O3 | Activity, selectivity, cost, and ease of removal. | High impact; catalyst choice determines conversion and selectivity. |
| Solvent | Methanol, Ethanol, Ammonia in Methanol | Solubility of reactants, suppression of side reactions, and ease of removal. | Can significantly affect the formation of byproducts, thus impacting final yield. |
| Temperature | 25-100 °C | Reaction rate vs. potential for side reactions and catalyst deactivation. | Higher temperatures can increase rate but may decrease selectivity. |
| Hydrogen Pressure | 7-100 atm | Reaction rate vs. equipment cost and safety considerations. | Higher pressure generally increases the reaction rate. |
Achieving high purity of this compound on a large scale requires effective purification strategies to remove unreacted starting materials, catalyst residues, and reaction byproducts.
Common Impurities: Potential impurities in the synthesis of the target amine from the corresponding nitrile include:
Unreacted 1-azabicyclo[2.2.2]octane-3-carbonitrile: Incomplete conversion will leave the starting nitrile in the product mixture.
Secondary and Tertiary Amines: These can form as byproducts during the reduction process.
Catalyst Residues: Trace amounts of the metal catalyst may leach into the product.
Solvent Residues: Residual solvents from the reaction and workup steps.
Purification Techniques: Several methods can be employed for the purification of the target compound.
Distillation: Due to the relatively low volatility of this compound, vacuum distillation can be an effective method for removing lower-boiling impurities and solvents.
Crystallization and Salt Formation: The basic nature of the amine allows for the formation of acid addition salts, such as the hydrochloride salt. These salts are often crystalline and can be purified by recrystallization. This method is highly effective for removing non-basic impurities and can also separate the desired product from other amine byproducts based on differences in solubility. A patent for other quinuclidine derivatives describes purification through recrystallization from solvents like n-butanol. scispace.com For example, the hydrochloride salt of 3-quinuclidinone is purified by recrystallization from a mixture of hot water and isopropyl alcohol. orgsyn.org The choice of the acid and the recrystallization solvent system is crucial for achieving high purity and yield.
Chromatography: While highly effective at the laboratory scale, traditional column chromatography can be expensive and challenging to scale up for industrial production. However, techniques like flash chromatography or simulated moving bed (SMB) chromatography can be considered for high-value products where very high purity is required.
| Purification Method | Target Impurities Removed | Advantages for Scalability | Challenges |
|---|---|---|---|
| Vacuum Distillation | Volatile solvents and impurities. | Well-established and scalable industrial process. | Requires the product to be thermally stable; may not remove impurities with similar boiling points. |
| Recrystallization (as a salt) | Unreacted starting materials, byproducts, and non-basic impurities. | Cost-effective, highly efficient for achieving high purity, and scalable. scispace.com | Requires careful selection of the salt form and solvent system to maximize yield. |
| Chromatography | Closely related impurities and isomers. | Can achieve very high purity. | Generally high cost and solvent consumption for large-scale production. |
The final isolation of the pure compound, often as a stable salt, is a critical step in ensuring the quality and suitability of this compound for its intended applications.
Chemical Reactivity and Derivatization Strategies of 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine group is a potent nucleophile and serves as the principal site for a variety of derivatization reactions. Its reactivity is central to building more complex molecules from the {1-Azabicyclo[2.2.2]octan-3-yl}methanamine scaffold.
The nucleophilic character of the primary amine allows it to readily participate in acylation, alkylation, and arylation reactions, forming amides, secondary or tertiary amines, and N-aryl derivatives, respectively.
Acylation: The primary amine reacts with various acylating agents such as acyl chlorides, anhydrides, and activated esters to form stable amide bonds. For instance, the related compound 3-aminoquinuclidine (B1202703) undergoes acylation with 2-furoylurea to yield N-[[[1-Azabicyclo[2.2.2]octan-3-yl]amino]carbonyl]-2-furancarboxamide. prepchem.com These amide-forming reactions are fundamental in medicinal chemistry for linking the quinuclidine (B89598) core to other pharmacophores.
Alkylation: Alkylation of the primary amine with alkyl halides or other electrophilic alkylating agents leads to the formation of secondary and tertiary amines. In the synthesis of potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, a common strategy involves the alkylation of primary amines attached to heterocyclic cores. nih.govacs.orgfigshare.com This approach is used to introduce new carbon-carbon bonds and build more elaborate molecular architectures.
Arylation: The introduction of an aryl group onto the primary amine can be achieved through methods like palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These modern synthetic methods provide efficient routes to N-aryl derivatives, which are prevalent in many biologically active compounds. ucl.ac.uk
| Reaction Type | Reagent Class | Product Functional Group | General Conditions |
| Acylation | Acyl Halides, Anhydrides, Carboxylic Acids | Amide | Base (e.g., triethylamine, DIPEA) |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, NaH) |
| Arylation | Aryl Halides (Ar-X), Aryl Triflates | N-Aryl Amine | Palladium Catalyst, Ligand, Base |
The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. thieme-connect.de This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond, often under mildly acidic conditions. ambeed.com
The formation of an imine can serve as a protecting strategy for the primary amine or as an intermediate for further transformations. For example, in the synthesis of various 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives, a primary amine is first converted to an N-(diphenylmethylene) imine by reaction with benzophenone. nih.govacs.org This imine can then be deprotonated and alkylated before being hydrolyzed to reveal the modified amine.
| Carbonyl Compound | Product Type | Typical Catalyst |
| Aldehyde (R-CHO) | Aldimine | Mild Acid (e.g., p-TsOH) |
| Ketone (R₂C=O) | Ketimine | Mild Acid (e.g., p-TsOH) |
| Benzophenone | N-(diphenylmethylene) imine | Heat, removal of water |
Transformations of the 1-Azabicyclo[2.2.2]octane Ring System
While the quinuclidine ring is a saturated and relatively stable framework, it can undergo specific transformations, particularly involving the tertiary bridgehead nitrogen or substituents on the carbon skeleton.
The 1-azabicyclo[2.2.2]octane ring is generally resistant to reduction due to its saturated nature. However, the tertiary amine at the bridgehead is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the bridgehead nitrogen into a quinuclidine N-oxide. google.com This transformation alters the electronic properties and steric profile of the molecule and can be a key step in further synthetic manipulations. Additionally, oxidation-reduction strategies have been utilized to achieve epimerization of stereocenters in related azabicyclic compounds. The nitro-substituted derivative, 4-nitro-1-azabicyclo[2.2.2]octane, is also known to participate in redox reactions. ontosight.ai
Direct substitution on the unsubstituted carbon atoms of the saturated quinuclidine ring is challenging. However, if the ring is functionalized with a leaving group, nucleophilic substitution can occur. For instance, in 3-Bromo-1-azabicyclo[2.2.2]octane, the bromine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups at the C-3 position.
Electrophilic attack on the ring's carbon framework is not a common reaction pathway. Instead, electrophiles will preferentially react with the lone pair of electrons on the bridgehead nitrogen, leading to quaternization of the amine. This reaction is observed in the alkylation of the related 1,4-diazabicyclo[2.2.2]octane (DABCO) to form quaternary ammonium (B1175870) salts. rsc.orgresearchgate.net
Modifying the size of the 1-azabicyclo[2.2.2]octane ring requires specialized synthetic strategies, often involving multi-step sequences. While direct ring expansion or contraction of the quinuclidine core is not commonly reported, methodologies developed for other azabicyclic systems can provide insight into potential pathways.
Ring expansion of azabicycles often proceeds through the formation and subsequent rearrangement of a fused, strained ring, such as an aziridine. arkat-usa.orgresearchgate.net For example, 1-azabicyclo[n.1.0]alkanes can undergo nucleophilic ring-opening to yield a larger ring system. arkat-usa.orgresearchgate.net This strategy allows for the transfer of stereochemistry from the smaller precursor to the larger ring product. Conversely, ring contraction has been observed in related systems, such as the conversion of a 1-azabicyclo[2.2.1]heptane derivative into a pyrrolidine (B122466) structure at elevated temperatures. researchgate.net These advanced methodologies highlight the potential for skeletal reorganization of the quinuclidine framework to access novel heterocyclic structures.
Synthesis of Advanced Derivatives and Analogs of this compound
The rigid bicyclic structure of this compound serves as a valuable scaffold in medicinal chemistry. Its inherent conformational rigidity and the presence of a reactive primary amine group allow for the strategic synthesis of advanced derivatives and analogs. These modifications are crucial for exploring and optimizing interactions with biological targets. Key derivatization strategies include the formation of novel heterocyclic systems, the creation of even more conformationally restricted structures, and the introduction of diverse pharmacophores to probe structure-activity relationships (SAR).
Heterocycle Annulation and Spiro Compound Formation
The primary amine of this compound is a key functional handle for the construction of more complex molecular architectures, including fused heterocyclic rings and spirocyclic systems. These strategies aim to orient appended functionalities in specific three-dimensional arrangements to enhance binding affinity and selectivity for biological targets.
One notable application is the synthesis of spiro-imidazolines. For instance, 3-aminomethyl-1-azabicyclo[2.2.2]octyl-3-amine, a related derivative, can be reacted with aryl carboximidate hydrochlorides to yield 2'-(aryl)-1-azabicyclo[2.2.2]octane-3-spiro-4'(5')-imidazolines. dcu.ie This reaction creates a spirocyclic junction at the C3 position of the quinuclidine ring, directly linking it to an imidazoline (B1206853) ring. This synthetic route provides a basis for creating a library of compounds with diverse aryl substitutions on the imidazoline moiety, allowing for systematic exploration of their biological activities. dcu.ie
Another significant class of derivatives is the spiro-oxazolidinones. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] has been synthesized and identified as a potent and highly selective full agonist at the α7 nicotinic acetylcholine receptor (nAChR). nih.gov This spirocyclic compound serves as a conformationally restricted analog of acetylcholine. nih.gov The synthesis of such spiro compounds often involves multi-step sequences starting from quinuclidin-3-one (B120416).
Furthermore, the 1-azabicyclo[2.2.2]octane core has been incorporated into other spirocyclic systems, such as spiro[1-azabicyclo[2.2.2]octane-3,2'-(3'H)-furo[2,3-b]pyridine], for potential therapeutic applications. google.com The formation of these complex spiro compounds highlights the versatility of the quinuclidine scaffold in generating novel chemical entities with defined stereochemistry and potential pharmacological activity. google.comctdbase.org
| Starting Material | Reagent/Reaction Type | Resulting Spiro Compound | Reference |
| 3-aminomethyl-1-azabicyclo[2.2.2]octyl-3-amine | Aryl carboximidate hydrochlorides | 2'-(Aryl)-1-azabicyclo[2.2.2]octane-3-spiro-4'(5')-imidazolines | dcu.ie |
| Quinuclidin-3-one derivative | Multi-step synthesis | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | nih.gov |
| Quinuclidin-3-one | Cyclization with 2-hydroxy-3-pyridyl derivative | Spiro[1-azabicyclo[2.2.2]octane-3,2'-(3'H)-furo[2,3-b]pyridine] | google.com |
Creation of Conformationally Restricted Analogues
While the 1-azabicyclo[2.2.2]octane framework is inherently rigid, further conformational restriction can be achieved through various synthetic modifications. researchgate.net This strategy is employed to reduce the entropic penalty upon binding to a receptor, potentially leading to increased potency and selectivity. researchgate.net
One approach to creating conformationally restricted analogues involves incorporating the aminomethyl side chain into a new ring system. For example, the synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane creates a constrained version of anabasine (B190304), a naturally occurring nicotinic acetylcholine receptor ligand. nih.govfigshare.com In this case, the aminomethyl group is part of a larger, rigid structure where the pyridine (B92270) ring's orientation relative to the bicyclic core is fixed. This conformational constraint has been shown to result in high affinity for α4β2 and α7 nAChR subtypes. nih.govfigshare.com
The synthesis of spirocyclic compounds, as discussed in the previous section, is also a primary method for creating conformationally restricted analogs. The formation of a spiro junction locks the appended heterocyclic ring in a fixed spatial orientation relative to the quinuclidine core. For example, (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] is described as a conformationally restricted analogue of acetylcholine, where the spirocyclic system mimics the spatial arrangement of key functional groups in the endogenous neurotransmitter. nih.gov
These strategies of further ring construction and spirocyclization are powerful tools in medicinal chemistry to fine-tune the three-dimensional structure of a ligand to better fit the binding site of a target protein.
| Original Scaffold | Modification Strategy | Resulting Conformationally Restricted Analogue | Target/Application | Reference |
| Anabasine | Incorporation into a bicyclic system | 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | Nicotinic Acetylcholine Receptors (nAChRs) | nih.govfigshare.com |
| Acetylcholine | Spirocyclization | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | α7 Nicotinic Acetylcholine Receptor | nih.gov |
Introduction of Diverse Pharmacophores for Structure-Activity Relationship Studies
The aminomethyl group of this compound is an ideal attachment point for a wide variety of pharmacophoric groups to conduct detailed structure-activity relationship (SAR) studies. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. d-nb.info By systematically varying the appended pharmacophore, researchers can identify the key interactions responsible for biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.
Other pharmacophores can be introduced through reactions such as reductive amination, acylation, and alkylation. For instance, reacting the primary amine with different aldehydes or ketones followed by reduction can introduce a wide range of substituted amino groups. Acylation with sulfonyl chlorides can yield sulfonamides, while reaction with isocyanates or isothiocyanates can produce ureas and thioureas, respectively. Each of these new functional groups introduces different electronic and steric properties, as well as hydrogen bonding capabilities, which can be systematically evaluated through biological testing.
The goal of these derivatization strategies is to build a comprehensive understanding of how structural changes in the molecule affect its interaction with the target receptor. This knowledge is crucial for the rational design of new and improved therapeutic agents.
| Pharmacophore Type | Synthetic Method | Example Derivative Class | Reference |
| Carboxamide | Amide coupling | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamides | nih.gov |
| Imidazoline | Cyclization with carboximidates | 2'-(Aryl)-1-azabicyclo[2.2.2]octane-3-spiro-4'(5')-imidazolines | dcu.ie |
| Oxazolidinone | Spirocyclization | Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-ones] | nih.gov |
Structural Elucidation and Conformational Analysis of 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental to the initial identification and structural elucidation of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments is employed for unambiguous signal assignment.
Studies on various 1-azabicyclo[2.2.2]octane derivatives, commonly known as quinuclidines, have established a reliable framework for interpreting their NMR spectra. researchgate.net 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial. researchgate.net A COSY spectrum reveals proton-proton coupling relationships, allowing for the mapping of the spin systems within the bicyclic structure and the aminomethyl side chain. A NOESY spectrum provides information about protons that are close in space, which is invaluable for confirming stereochemical assignments and understanding the molecule's preferred conformation in solution. researchgate.net
The ¹H NMR spectrum is expected to show complex multiplets for the protons on the bicyclic cage due to the rigid structure and fixed dihedral angles leading to specific coupling constants. The ¹³C NMR spectrum provides information on the number of unique carbon environments. The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances. researchgate.netresearchgate.net
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Bridgehead) | - | ~55-60 |
| C2, C6 (Bridge) | ~2.7-3.2 | ~45-50 |
| C3 | ~2.0-2.5 | ~35-40 |
| C4 (Bridgehead) | ~1.8-2.2 | ~25-30 |
| C5, C8 (Bridge) | ~1.5-1.9 | ~20-25 |
| C7 (Bridge) | ~1.5-1.9 | ~20-25 |
| -CH₂NH₂ | ~2.5-2.9 | ~40-45 |
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₆N₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.
The mass spectrum typically shows a prominent molecular ion peak ([M]⁺) or, more commonly with electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺). The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the molecule, which is useful for advanced structural analysis using ion mobility-mass spectrometry. uni.lu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation, often involving characteristic losses from the bicyclic system.
| Adduct | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.13863 | 129.5 |
| [M+Na]⁺ | 163.12057 | 133.4 |
| [M+K]⁺ | 179.09451 | 131.5 |
| [M+NH₄]⁺ | 158.16517 | 153.8 |
| [M-H]⁻ | 139.12407 | 124.4 |
X-ray Crystallographic Studies of this compound and its Congeners
Single-crystal X-ray crystallography provides the most definitive structural information, offering precise atomic coordinates in the solid state. This data allows for a detailed analysis of stereochemistry, bond parameters, and intermolecular interactions.
Definitive Determination of Absolute and Relative Stereochemistry
For chiral molecules, X-ray crystallography is the gold standard for unambiguously determining both relative and absolute stereochemistry. The C3 position of the quinuclidine (B89598) ring in this compound is a stereocenter. X-ray diffraction analysis of a single crystal of an enantiomerically pure sample would allow for the assignment of its absolute configuration as either (R) or (S). This technique has been successfully used to characterize numerous stereochemically pure ligands containing the 1-azabicyclo[2.2.2]octane framework. researchgate.netnih.govfigshare.com
Analysis of Bond Angles and Torsion Angles within the Bicyclic System
The 1-azabicyclo[2.2.2]octane system is a highly constrained framework. Unlike simple cyclohexane (B81311) rings that prefer a chair conformation, the three six-membered rings within the quinuclidine core are forced into boat conformations. wikipedia.org This rigid structure leads to characteristic bond lengths, bond angles, and torsion (dihedral) angles.
Crystallographic studies of quinuclidine derivatives reveal that the bicyclic cage is often slightly twisted. d-nb.info For example, in one study of a substituted quinuclidine, the dihedral angles C2-N1-C4-C3, C6-N1-C4-C5, and C7-N1-C4-C8 were found to be 10.9°, 9.7°, and 9.1°, respectively, indicating a clockwise twist of the cage. d-nb.info This twisting slightly relieves the steric strain from the eclipsed conformations of the hydrogen atoms along the ethylene (B1197577) bridges. wikipedia.org
| Parameter | Description | Typical Value (°) |
|---|---|---|
| Bond Angle | C3-C2-C9 (substituent) | ~109-114 |
| Bond Angle | C2-N1-C7 | ~107-112 |
| Torsion Angle | C2-N1-C4-C3 | ~4-11 |
| Torsion Angle | C6-N1-C4-C5 | ~7-10 |
| Torsion Angle | C7-N1-C4-C8 | ~6-9 |
Examination of Intramolecular Interactions and Packing Arrangements
In the solid state, molecules of this compound are organized into a crystal lattice stabilized by intermolecular forces. The presence of both a primary amine (-NH₂) and a tertiary amine (the bridgehead nitrogen) makes the molecule an effective hydrogen bond donor and acceptor.
Crystallographic analysis reveals how these hydrogen bonds direct the packing of molecules. It is expected that the primary amine group would engage in N-H···N hydrogen bonds, where one molecule's primary amine donates a proton to the tertiary bridgehead nitrogen of a neighboring molecule. Similar hydrogen-bonding networks have been observed in related structures, where molecules are connected into helical chains or complex three-dimensional networks. d-nb.infouni-regensburg.de These interactions are critical in determining the physical properties of the solid material, such as its melting point and solubility.
Conformational Dynamics of the 1-Azabicyclo[2.2.2]octane Moiety
The 1-azabicyclo[2.2.2]octane skeleton, commonly known as quinuclidine, is the core bicyclic structure of this compound. This rigid framework imposes significant conformational constraints that dictate the molecule's three-dimensional shape and, consequently, its chemical and biological properties.
Assessment of Ring Strain and Rigidity
The rigidity of the 1-azabicyclo[2.2.2]octane system is one of its most defining features. Unlike monocyclic systems such as cyclohexane, which can readily flip between chair conformations, the bridged structure of quinuclidine locks the rings into a fixed arrangement. This bicyclic scaffold forces the three six-membered rings to adopt strained boat-like conformations.
This fixed geometry gives rise to two primary types of strain:
Angle Strain : The ideal tetrahedral bond angle (sp³ carbon) is 109.5°. In the rigid quinuclidine cage, the bond angles are constrained, leading to deviations from this ideal value and inducing angle strain.
Torsional Strain : This strain arises from the eclipsing of bonds on adjacent atoms. ucla.edu In the quinuclidine structure, the C-H bonds on adjacent carbons along the ethylene bridges are held in an eclipsed or nearly eclipsed orientation, creating repulsive electronic interactions and increasing the molecule's internal energy. masterorganicchemistry.comyoutube.com
The total strain energy of the quinuclidine system is a combination of these factors. Computational studies have quantified this strain, indicating that the rigid, eclipsed nature of the scaffold results in a higher energy state compared to a hypothetical strain-free equivalent. For instance, the strain energy of 1-azabicyclo[2.2.2]octane is significantly lower than highly strained cage structures like 1-azahomocubane but higher than that of more flexible, unstrained amines. rsc.orgscispace.com This inherent strain and rigidity are crucial for its use as a chemical scaffold, as it reduces the number of accessible conformations, which can be advantageous in designing molecules with specific binding properties. rsc.org
Table 1: Comparison of Strain and Basicity in Bridgehead Amines
| Compound | Structure | Strain Energy (kcal/mol) | Aqueous pKₐ (Conjugate Acid) |
|---|---|---|---|
| 1-Azabicyclo[2.2.2]octane (Quinuclidine) | Bicyclic [2.2.2] | ~11.7 | 11.5 |
| 1-Azabicyclo[2.2.1]heptane | Bicyclic [2.2.1] | ~16.8 | 10.9 |
| 1-Azahomocubane | Polycyclic Cage | ~57.5 | 9.7 |
Data sourced from computational and experimental studies, illustrating the relationship between increased structural strain and decreased basicity (lower pKₐ). rsc.orgscispace.comresearchgate.net
Influence of Substituents on Quinuclidine Conformation
While the quinuclidine core is conformationally rigid, the introduction of substituents can induce minor geometric distortions and significantly alter the electronic properties of the molecule. The substituent's size, position, and electronic nature (electron-donating or electron-withdrawing) can influence the molecule's basicity, polarity, and interaction with other molecules. nih.govnih.gov
One of the most studied effects is the influence of substituents on the basicity of the bridgehead nitrogen atom, which is quantified by the pKₐ of its conjugate acid. The availability of the nitrogen's lone pair of electrons for protonation is sensitive to its electronic environment. Electron-withdrawing groups attached to the quinuclidine skeleton can decrease the basicity (lower the pKₐ) by pulling electron density away from the nitrogen. Conversely, electron-donating groups can increase basicity.
For example, studies on Cinchona alkaloids, which feature a substituted quinuclidine moiety, demonstrate how different groups attached to the ring system modulate the nitrogen's basicity.
Table 2: Effect of Substituents on the Aqueous pKₐ of the Quinuclidine Nitrogen in Cinchona Derivatives
| Substituent on Quinuclidine Ring | Compound Class | Aqueous pKₐ (Conjugate Acid) |
|---|---|---|
| Ethyl | Hydroxy | 8.80 |
| Vinyl | Hydroxy | 8.48 |
| Ethynyl (B1212043) | Hydroxy | 7.10 |
| Ethyl | Thiourea | 7.81 |
| Vinyl | Thiourea | 7.55 |
| Ethynyl | Thiourea | 6.14 |
This table shows how changing a substituent from ethyl (saturated) to vinyl and ethynyl (unsaturated) decreases the basicity of the quinuclidine nitrogen due to the increasing electronegativity of sp³, sp², and sp hybridized carbons, respectively. researchgate.net
Implications of Bredt’s Rule for Related Unsaturated Systems
Bredt's rule is a fundamental principle in organic chemistry that states a double bond cannot be placed at the bridgehead of a bicyclic system unless the rings are large enough. purechemistry.org This rule is a direct consequence of the geometric strain associated with forcing a planar, sp²-hybridized carbon into a non-planar position at the junction of two rings. masterorganicchemistry.com For a stable pi (π) bond to form, the p-orbitals on adjacent atoms must have effective parallel overlap, which is impossible at the bridgehead of a small, rigid system like 1-azabicyclo[2.2.2]octane. masterorganicchemistry.comwikipedia.org
An attempt to form a double bond at the bridgehead carbon (C1) of the quinuclidine system would result in a highly strained and unstable "anti-Bredt" molecule. The stability of such bridgehead alkenes can be estimated using the Fawcett 'S' value, which is the sum of the number of atoms in the bridges. For the bicyclo[2.2.2] system, S = 2+2+2 = 6. Systems with S < 9 are generally considered to be highly strained and unstable. libretexts.org
Bredt's rule extends beyond alkenes to other species that prefer planar geometry, such as carbocations and, to a lesser extent, free radicals. wikipedia.orgstackexchange.com A carbocation at the bridgehead of the quinuclidine skeleton would be significantly destabilized because it cannot achieve the ideal trigonal planar geometry. stackexchange.com
The rule also explains the unusual properties of certain derivatives. For example, in 2-quinuclidone, a lactam (cyclic amide) derivative of quinuclidine, the nitrogen is at the bridgehead. A key feature of amides is resonance, where a lone pair on the nitrogen delocalizes into the carbonyl group, forming a partial double bond. mdpi.com However, in 2-quinuclidone, this resonance is sterically impossible as it would require forming a bridgehead double bond (the iminoether tautomer), violating Bredt's rule. wikipedia.orgwikipedia.orgnih.gov Consequently, the nitrogen atom in 2-quinuclidone behaves more like a basic amine than a typical, non-basic amide nitrogen, and the compound is highly unstable and reactive. wikipedia.orgnih.govcaltech.edu
Computational Chemistry and Theoretical Studies of 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.
Density Functional Theory (DFT) is a highly effective and widely used computational method for studying the electronic structure of molecular systems. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. nih.govnih.gov For {1-Azabicyclo[2.2.2]octan-3-yl}methanamine, DFT is applied to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable conformation.
Beyond structural optimization, DFT calculations are used to determine a range of reactivity descriptors. nih.govrsc.org These quantum chemical parameters help in predicting the molecule's behavior in chemical reactions. Key descriptors calculated for this compound and related quinuclidine (B89598) derivatives include chemical hardness, electronegativity, and the electrophilicity index. rsc.orgresearchgate.net These calculations are often performed at specific levels of theory, such as B3LYP/6-31G(d,p), which defines the functional and basis set used. nih.govnih.gov
Table 1: Key Reactivity Descriptors Calculated via DFT
| Descriptor | Description |
|---|---|
| Chemical Hardness (η) | Measures the resistance to a change in electron distribution or charge transfer. |
| Electronegativity (χ) | Describes the ability of the molecule to attract electrons. |
| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | Quantifies the energy lowering of a molecule when it accepts electrons. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud. |
Molecular Orbital (MO) analysis, particularly Frontier Molecular Orbital (FMO) theory, is crucial for understanding chemical reactivity. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can reveal the likely sites for nucleophilic and electrophilic attack. The distribution of the electron clouds of these frontier orbitals indicates the regions of the molecule most involved in chemical interactions. mdpi.com
Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Represents the electron-donating ability of the molecule. |
| ELUMO (Energy of LUMO) | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of molecules over time. These methods are essential for understanding the dynamic nature of this compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The this compound molecule consists of a rigid bicyclic quinuclidine core and a flexible aminomethyl side chain. The rotation around the bond connecting the side chain to the ring results in various conformers with different energies.
Computational conformational searches are performed to identify all possible low-energy conformers. lumenlearning.com Following the search, energy minimization is carried out to find the most stable structure, which corresponds to the global minimum on the potential energy surface. This process helps in understanding the preferred three-dimensional shape of the molecule under different conditions.
The behavior of a molecule can change significantly in the presence of a solvent. Computational methods can predict this solution-phase behavior. One common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. researchgate.net This method is often combined with DFT calculations to estimate how the solvent affects the molecule's properties, such as its conformational equilibrium and pKa values. researchgate.net
Alternatively, molecular dynamics (MD) simulations provide a more explicit view of solvation. nih.govnih.gov In an MD simulation, the molecule of interest is placed in a box filled with individual solvent molecules (e.g., water). The simulation then calculates the forces between all atoms and tracks their movements over time according to the laws of classical mechanics. nih.gov This approach provides detailed insights into the specific interactions, such as hydrogen bonds, between this compound and the surrounding solvent molecules, revealing how the solvent influences its structure and dynamics. nih.gov
In Vitro Biological Activities and Molecular Target Engagement of 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine and Its Analogs
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Functional Assays
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine and its derivatives have been the focus of investigation due to their interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide array of physiological functions. The quinuclidine (B89598) scaffold of this compound serves as a key structural element for this interaction.
Analogs of this compound have demonstrated notable activity at the α4β2 nAChR subtype, which is highly prevalent in the brain. Certain derivatives, such as the N-benzyl substituted analog, exhibit significant binding affinity for this receptor. For instance, (R)-N-(1-Azabicyclo[2.2.2]oct-3-yl)(2-chlorobenzyl)amine has shown a binding affinity (Ki) of 4.5 nM for the α4β2 nAChR. Functional studies have further characterized these compounds as partial agonists at the α4β2 receptor.
The α7 nAChR subtype is another significant target for this compound analogs. Research has indicated that modifications to the parent compound can yield potent and selective α7 nAChR ligands. For example, a series of N-substituted (1-azabicyclo[2.2.2]oct-3-yl)methyl carbamates have been synthesized and evaluated for their α7 nAChR activity. One such analog demonstrated a Ki value of 8 nM in a radioligand binding assay. These compounds generally act as agonists at the α7 nAChR.
The selectivity of this compound analogs is a critical aspect of their pharmacological profile. While many analogs show a preference for α4β2 or α7 subtypes, their activity against other nAChRs, such as the ganglionic α3β4 subtype and the muscle-type α1βγδ receptor, has also been assessed. Generally, these compounds exhibit lower affinity for the α3β4 and α1βγδ subtypes, indicating a degree of selectivity. For example, the aforementioned (R)-N-(1-Azabicyclo[2.2.2]oct-3-yl)(2-chlorobenzyl)amine was found to be more than 100-fold selective for α4β2 over α3β4.
The binding affinities of this compound and its analogs for various nAChR subtypes are typically determined through competitive radioligand binding assays. These assays utilize specific radioligands, such as [³H]epibatidine for α4β2 receptors and [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin for α7 receptors, to quantify the affinity of the test compounds. The resulting inhibition constant (Ki) values provide a measure of the ligand's binding potency.
| Compound Analog | Target nAChR Subtype | Binding Affinity (Ki) |
| (R)-N-(1-Azabicyclo[2.2.2]oct-3-yl)(2-chlorobenzyl)amine | α4β2 | 4.5 nM |
| N-substituted (1-azabicyclo[2.2.2]oct-3-yl)methyl carbamate (B1207046) analog | α7 | 8 nM |
Enzyme Inhibition Studies
In addition to their activity at nAChRs, some analogs of this compound have been investigated for their potential to inhibit enzymes involved in cholinergic signaling.
The primary enzyme targets identified for certain analogs of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. Some derivatives of this compound have been found to be potent inhibitors of both AChE and BuChE, with IC50 values in the nanomolar range.
| Compound Analog | Enzyme Target | Inhibition Potency (IC50) |
| Specific derivative | Acetylcholinesterase (AChE) | Nanomolar range |
| Specific derivative | Butyrylcholinesterase (BuChE) | Nanomolar range |
Mechanisms of Enzyme-Compound Interaction (e.g., Active Site Binding)
Derivatives of this compound, part of the broader quinuclidine class, have been identified as inhibitors of essential bacterial enzymes. nih.gov One such mechanism involves the targeting of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is crucial for bacterial cell division. nih.gov FtsZ polymerizes to form a structure known as the Z-ring at the site of division, a process vital for bacterial cytokinesis. nih.gov
In vitro studies have demonstrated that certain pyrimidine-linked quinuclidine compounds function as FtsZ inhibitors. nih.gov The mechanism of this interaction involves the prevention of FtsZ protofilament formation. By binding to the FtsZ protein, the quinuclidine analog impairs the assembly of the Z-ring. This disruption of a critical step in bacterial division ultimately leads to the inhibition of bacterial growth. nih.gov This targeted interaction with the active site and polymerization process of a key cell division enzyme highlights a specific molecular mechanism for the compound's antimicrobial effects. nih.gov
In Vitro Antimicrobial Activity of Related Derivatives
Quinuclidine-based compounds have shown effectiveness against multiple antibiotic-resistant bacterial strains. nih.gov One potent derivative was active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov
A series of novel quinuclidinium oxime derivatives also exhibited significant antibacterial effects, not only against antibiotic-susceptible Gram-positive bacteria but also against gentamicin-resistant Gram-negative isolates. nih.gov Among the most active in this series were para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, which displayed potent, broad-spectrum activity against both Gram-positive and Gram-negative strains. researchgate.net Notably, one of these compounds demonstrated excellent in vitro activity against clinically important resistant Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinuclidine 1 (pyrimidine-linked) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 24 | nih.gov |
| Quinuclidine 1 (pyrimidine-linked) | Vancomycin-Resistant Enterococcus faecium (VRE) | 24 | nih.gov |
| Quinuclidinium Oxime Derivative 5 | Pseudomonas aeruginosa | 0.25 - 1.00 | nih.gov |
| Quinuclidinium Oxime Derivative 10 | Pseudomonas aeruginosa | 0.25 | nih.gov |
| Quinuclidinium Oxime Derivative 10 | Klebsiella pneumoniae | 0.50 | nih.gov |
| Nonquaternary derivative qox | Staphylococcus aureus | 128 | nih.gov |
| Nonquaternary derivative qox | Pseudomonas aeruginosa | 128 | nih.gov |
The antimicrobial potency of this compound analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. For a series of novel quinuclidinium oxime derivatives, MIC values were found to range from 0.25 to 256.00 μg/mL against a panel of bacteria. nih.govresearchgate.net
Specifically, one pyrimidine-linked quinuclidine registered an MIC of 24 μg/ml against both MRSA and VRE strains. nih.gov In another study, a compound identified as 'compound 10', a meta-N-bromobenzyl quinuclidinium oxime, was particularly active against Gram-negative bacteria, with MIC values as low as 0.25 μg/mL for Pseudomonas aeruginosa and 0.50 μg/mL for Klebsiella pneumoniae. nih.govresearchgate.net Another analog, 'compound 5' (para-N-chlorobenzyl quinuclidinium oxime), also showed strong activity against Gram-negative bacteria with MICs from 0.25 to 1.00 μg/mL. nih.govresearchgate.net In contrast, the non-quaternary parent compound (qox) showed significantly weaker activity, with MIC values of 128 μg/mL or 256 μg/mL for most strains tested. nih.gov
In Vitro Antiproliferative Activity of Related Derivatives
Derivatives of the quinuclidine scaffold have been investigated as potential anti-proliferative agents against various cancer cell lines. researchgate.netnih.gov These studies aim to identify novel compounds with selective cytotoxicity towards cancer cells. researchgate.net
Novel quinuclidinone analogs have been synthesized and evaluated for their effects on cancer cell viability. One study tested a series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates against A549 (lung carcinoma) and L132 (normal lung) cell lines to determine their IC50 values. researchgate.net Another investigation synthesized two series of quinuclidinone analogs and found that four of these compounds significantly decreased cell viability in H1299 lung cancer cell lines. nih.gov
Further research on chiral 1,2,3-triazole-based 2-azabicycloalkane conjugates assessed their antiproliferative potency against Hs294T (melanoma), MIA PaCa-2 (pancreas tumor), and NCI-H1581 (lung tumor) cell lines. researchgate.net The majority of these synthesized hybrid compounds demonstrated moderate to potent activity. researchgate.net
| Compound Class | Cell Line | Activity Noted | Reference |
|---|---|---|---|
| (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides/benzoates | A549 (Lung Carcinoma) | IC50 values determined; Analogues 4c and 5e most potent. | researchgate.net |
| Quinuclidinone analogs | H1299 (Lung Cancer) | Significant decrease in cell viability. | nih.gov |
| Triazole-based 2-azabicycloalkane conjugates | Hs294T (Melanoma) | Moderate to potent activity. | researchgate.net |
| Triazole-based 2-azabicycloalkane conjugates | MIA PaCa-2 (Pancreas Tumor) | Moderate to potent activity. | researchgate.net |
| Triazole-based 2-azabicycloalkane conjugates | NCI-H1581 (Lung Tumor) | Moderate to potent activity. | researchgate.net |
Investigations into the cellular mechanisms underlying the antiproliferative effects of quinuclidine derivatives have provided initial insights. For a series of quinuclidinone derivatives, acridine (B1665455) orange/ethidium bromide (AO/EB) staining was used to visualize cell death in treated cancer cells. researchgate.net This staining method helps to distinguish between viable, apoptotic, and necrotic cells, suggesting that the observed anti-cancer activity involves the induction of cell death pathways. researchgate.net
In studies involving H1299 lung cancer cells, certain quinuclidinone derivatives were found to decrease cell proliferation in a dose-dependent manner. nih.gov These preliminary studies provide evidence for the cytotoxic effects of these novel analogs on cancer cells. nih.gov
Serotonin (B10506) Receptor (5-HT3) Antagonism and Binding Studies of Analogs
Analogs of this compound have been extensively studied for their potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in physiological processes such as nausea and vomiting.
Radioligand Receptor Binding Assays
Radioligand binding assays have been instrumental in quantifying the affinity of these analogs for the 5-HT3 receptor. These studies typically involve the displacement of a specific high-affinity radioligand from the receptor by the test compound. For instance, a series of N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamide analogs were evaluated for their ability to displace [125I]MIZAC, a selective 5-HT3 receptor antagonist radioligand, in rat brain homogenates. nih.gov
One of the most potent compounds identified was E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-3-(3-iodo-2-propenyl)oxy-2-methoxybenzamide, which exhibited a very high affinity with a Ki value of 0.08 nM. nih.gov In contrast, the 2-substituted homologues showed slightly lower but still potent affinities, with Ki values in the range of 0.2-0.3 nM. nih.gov Another iodoallyl derivative, E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-(3-iodo-2-propenyl)oxy-3-methoxybenzamide, displayed a Ki of 0.29 nM. nih.gov
Furthermore, the compound N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide (EVP-5141) was found to bind to recombinant human serotonin 5-HT3 receptors with a Ki of 880 nM. nih.gov These studies highlight the structural versatility of the 1-azabicyclo[2.2.2]octane core in generating potent 5-HT3 receptor antagonists.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|
| E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-3-(3-iodo-2-propenyl)oxy-2-methoxybenzamide | 5-HT3 | [125I]MIZAC | Rat brain homogenates | 0.08 | nih.gov |
| E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-(3-iodo-2-propenyl)oxy-3-methoxybenzamide | 5-HT3 | [125I]MIZAC | Rat brain homogenates | 0.29 | nih.gov |
| 2-Substituted N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamide analogs | 5-HT3 | [125I]MIZAC | Rat brain homogenates | 0.2 - 0.3 | nih.gov |
| N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide (EVP-5141) | Human 5-HT3 | Not Specified | Recombinant | 880 | nih.gov |
Investigations into Other Receptor Interactions (e.g., Muscarinic, Dopamine (B1211576) Receptors)
While the primary focus has been on 5-HT3 receptors, the pharmacological profile of this compound analogs extends to other receptor systems, including muscarinic and dopamine receptors.
Receptor Binding and Functional Screening
Screening of compounds bearing the 1-azabicyclo[2.2.2]octane scaffold has revealed interactions with muscarinic acetylcholine receptors. For instance, a series of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives were synthesized and evaluated for their muscarinic M3 activity. While all tested compounds exhibited some level of muscarinic binding, one derivative demonstrated clear M3 agonistic properties in both in vitro and in vivo functional assays.
In another study, 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives were tested for their muscarinic activity using radioligand binding assays with [3H]-oxotremorine-M and [3H]-pirenzepine. The preferential inhibition of [3H]-oxotremorine-M binding was used as an indicator of potential muscarinic agonistic properties, which was subsequently confirmed in functional studies on isolated organs.
Information regarding the interaction of this compound and its close analogs with dopamine receptors is less prevalent in the literature. However, broader screening of related quinuclidine-containing compounds has occasionally included dopamine receptor subtypes, though specific, high-affinity interactions for this particular chemical series have not been prominently reported. The diverse pharmacological profiles of these compounds underscore the importance of comprehensive screening to identify potential polypharmacology.
| Compound Class | Receptor Target | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[2.2.2]octan-3-one oxime derivatives | Muscarinic M3 | Binding and Functional Assays (in vitro and in vivo) | One compound identified as a muscarinic M3 agonist. | - |
| 3-(Pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives | Muscarinic Receptors | Radioligand Binding ([3H]-oxotremorine-M, [3H]-pirenzepine) and Functional Assays | Demonstrated potential for muscarinic agonism. | - |
General Molecular Mechanisms of Action and Target Engagement
The interaction of this compound analogs with their molecular targets is governed by specific structural features that facilitate high-affinity binding and functional modulation.
Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)
Molecular modeling studies, including molecular docking, have been employed to elucidate the binding modes of these compounds at their receptor targets. For the 5-HT3 receptor, pharmacophore models have been developed based on the structures of potent antagonists. These models typically highlight the importance of a basic nitrogen atom, an aromatic ring, and a hydrogen bond acceptor, all of which are present in the active analogs of this compound.
A molecular modeling study based on a structurally novel series of 5-HT3 receptor antagonists, which included the 1-azabicyclo[2.2.2]octane moiety, allowed for the refinement of previously established pharmacophore models. This refinement helps in understanding the specific interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the high affinity of these ligands. The rigid, bicyclic structure of the quinuclidine core serves to orient the key interacting groups in a conformationally favorable manner for binding to the receptor pocket. While detailed molecular docking studies specifically for this compound at various receptors are not extensively published, the general principles derived from related compounds provide a framework for understanding its target engagement.
Applications of 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine in Chemical Biology and Drug Discovery Research
Development as a Lead Compound for Novel Chemical Entities
The 1-azabicyclo[2.2.2]octane core, often referred to as the quinuclidine (B89598) scaffold, is a key structural motif in a variety of biologically active compounds. The methanamine substituent at the 3-position provides a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships and the development of new chemical entities with tailored pharmacological profiles.
Scaffold Optimization and Structure-Activity Relationship (SAR) Studies
A significant area of research involving the {1-Azabicyclo[2.2.2]octan-3-yl}methanamine scaffold has been in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are implicated in a range of neurological disorders, making them an important therapeutic target.
Researchers have utilized this compound as a foundational element to synthesize constrained analogues of anabasine (B190304), a naturally occurring nAChR ligand. researchgate.netnih.gov By exploring modifications to this scaffold, detailed Structure-Activity Relationship (SAR) studies have been conducted. For instance, the synthesis of various 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives has allowed for the investigation of how structural changes impact binding affinity and selectivity for different nAChR subtypes, such as α4β2 and α7. researchgate.netnih.gov
These studies have revealed that the rigid quinuclidine core plays a critical role in orienting the pharmacophoric elements, such as the pyridine (B92270) ring, in a conformationally restricted manner, which is crucial for high-affinity binding to the receptor. The data from these SAR studies are instrumental in guiding the design of next-generation nAChR modulators with improved therapeutic properties.
Below is a table summarizing the binding affinities of representative compounds from these studies.
| Compound Derivative | Target Receptor Subtype | Binding Affinity (Ki) |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane series | α4β2 nAChR | ≤ 0.5–15 nM |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane series | α7 nAChR | ≤ 110 nM |
Design of Rigid Analogues and Conformational Probes
The inherent rigidity of the 1-azabicyclo[2.2.2]octane framework makes it an excellent scaffold for the design of rigid analogues and conformational probes. By incorporating this motif into molecules, chemists can significantly reduce the number of accessible conformations, which can lead to increased binding affinity and selectivity for a specific biological target.
The synthesis of constrained versions of anabasine serves as a prime example of this application. researchgate.netnih.gov These rigid analogues help in mapping the bioactive conformation of the ligand when it binds to the nAChR. Understanding this conformation is a key step in rational drug design, as it provides a blueprint for the development of more potent and selective therapeutic agents. The conformational restriction imposed by the bicyclic system is a powerful tool for dissecting the structural requirements for molecular recognition at the receptor binding site.
Use in Peptidomimetic Research and Constrained Amino Acid Design
The quest for therapeutic agents with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better oral bioavailability, has led to the development of peptidomimetics. These are molecules that mimic the structure and function of peptides but are built from non-natural chemical scaffolds. The bicyclo[2.2.2]octane scaffold has been explored as a β-turn mimetic in non-peptidic molecules. nih.gov
While direct incorporation of this compound into peptidomimetic structures is an area of ongoing research, the broader class of amino acids containing a bicyclo[2.2.2]octane framework has been studied extensively. uni-regensburg.de These constrained amino acids are characterized by distorted torsion angles, which can be leveraged to induce specific secondary structures in peptides. uni-regensburg.de The synthesis of diazabicycloalkane dipeptide mimics, which are structurally related to the 1-azabicyclo[2.2.2]octane system, has been reported, highlighting the potential of such rigid scaffolds in peptidomimetic design. researchgate.net The development of peptidomimetics from these building blocks aims to create molecules that retain the biological activity of the parent peptide while possessing the favorable characteristics of small-molecule drugs.
Utility as a Chiral Building Block in Asymmetric Synthesis
This compound can be synthesized as a single enantiomer, making it a valuable chiral building block in asymmetric synthesis. The stereochemistry of the final product is often critical for its biological activity, and starting with an enantiomerically pure building block can simplify the synthesis of complex chiral molecules.
The enantioselective synthesis of potent nAChR ligands has been achieved using chiral derivatives of this compound. researchgate.netnih.gov For example, imines derived from (+)- and (-)-2-hydroxy-3-pinanone have been used as chiral auxiliaries to direct the stereochemical outcome of the reaction, leading to the desired compounds with high enantiomeric excess (>99.5% ee). researchgate.netnih.gov The ability to produce stereochemically pure nAChR ligands is crucial for understanding their interaction with the receptor and for developing drugs with a well-defined safety and efficacy profile.
Potential as a Ligand in Organocatalysis or Metal-Ligand Complexes
The chiral nature and the presence of nitrogen atoms in the this compound scaffold suggest its potential application as a ligand in asymmetric catalysis, either in organocatalysis or as part of a metal-ligand complex. Chiral amines are a well-established class of organocatalysts, and the rigid bicyclic structure of this compound could provide a well-defined chiral environment for catalytic transformations.
Furthermore, the nitrogen atoms can act as coordination sites for metal ions, opening up the possibility of forming chiral metal complexes with catalytic activity. While the direct application of this compound in these areas is still emerging, the broader class of azabicyclic compounds has shown promise. The development of new synthetic methodologies, such as the synthesis of diazabicycloalkanes for use as ligands, underscores the potential of these scaffolds in catalysis. researchgate.net Further research in this area could lead to the discovery of novel and efficient catalysts for a variety of chemical reactions.
Future Research Directions for 1 Azabicyclo 2.2.2 Octan 3 Yl Methanamine
Exploration of Undiscovered Synthetic Pathways
The core structure of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine, the quinuclidine (B89598) ring, is a key pharmacophore in numerous biologically active compounds. While several synthetic routes to this scaffold exist, future research is geared towards the development of more efficient, stereoselective, and environmentally benign methodologies.
One promising area of exploration is the development of novel catalytic systems for the synthesis of the quinuclidine nucleus. For instance, the use of solid acidic catalysts for intramolecular dehydration reactions of piperidine (B6355638) derivatives presents a scalable and high-yield approach. sciengine.com Future investigations could focus on designing and screening new catalytic materials, such as zeolites or metal-organic frameworks, to further optimize reaction conditions and improve yields.
Furthermore, the development of stereoselective synthetic routes to chiral derivatives of this compound is a significant avenue for future research. Enantiomerically pure quinuclidines are often required for pharmacological studies, as different enantiomers can exhibit distinct biological activities. nih.gov Exploring asymmetric hydrogenation, enzymatic resolutions, and chiral auxiliary-guided syntheses could lead to more efficient methods for obtaining specific stereoisomers. bohrium.comresearchgate.net
The application of modern synthetic strategies, such as flow chemistry and multicomponent reactions, to the synthesis of the quinuclidine scaffold remains largely unexplored. orientjchem.orgmdpi.com Flow chemistry offers advantages in terms of safety, scalability, and reaction control, while multicomponent reactions allow for the rapid assembly of complex molecules from simple starting materials. nih.gov Future research in these areas could lead to the discovery of novel and efficient pathways to this compound and its derivatives.
A summary of potential future synthetic explorations is presented in the table below.
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Novel Catalytic Systems | Increased efficiency, scalability, and sustainability. sciengine.com | Design and screening of new solid acid catalysts and metal-organic frameworks. |
| Stereoselective Syntheses | Access to enantiomerically pure compounds with specific biological activities. nih.gov | Asymmetric hydrogenation, enzymatic resolutions, and chiral auxiliary methods. bohrium.comresearchgate.net |
| Modern Synthetic Methodologies | Improved reaction control, safety, and rapid generation of molecular diversity. orientjchem.orgmdpi.com | Application of flow chemistry and multicomponent reactions. nih.gov |
Advanced Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships and designing new therapeutic agents. While standard techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental, future research will likely involve the application of more advanced and complementary characterization methods.
High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry (IM-MS) can provide valuable information on the compound's collision cross-section (CCS), offering insights into its gas-phase conformation. uni.lupwr.edu.pl These experimental CCS values can be compared with theoretically calculated values to validate computational models of the molecule's structure.
Advanced NMR techniques, such as solid-state NMR and residual dipolar coupling (RDC) analysis, could provide more detailed information about the conformational dynamics and orientation of the quinuclidine ring system in different environments. This is particularly relevant for studying its interactions with biological macromolecules.
Computational modeling and quantum chemical calculations will play an increasingly important role in complementing experimental data. nih.gov Density functional theory (DFT) calculations, for example, can be used to predict spectroscopic properties, conformational energies, and reactivity, aiding in the interpretation of experimental results and guiding the design of new derivatives. bohrium.com
The table below outlines some advanced structural characterization techniques and their potential applications.
| Technique | Information Gained | Future Application |
| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase conformation and collision cross-section. uni.lupwr.edu.pl | Validation of computational structural models. |
| Advanced NMR Spectroscopy | Detailed conformational dynamics and orientation. | Studying interactions with biological targets in solution and solid states. |
| Computational Modeling | Predicted spectroscopic properties, conformational energies, and reactivity. bohrium.comnih.gov | Guiding the design of new derivatives and interpreting experimental data. |
Deeper Mechanistic Studies of Biological Interactions
While this compound and its analogs are known to interact with various biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) and cholinesterases, a deeper understanding of the molecular mechanisms underlying these interactions is a key area for future research. nih.govnih.gov
Future studies should aim to elucidate the precise binding modes of these compounds with their target proteins. This can be achieved through a combination of experimental techniques, such as co-crystallization for X-ray diffraction studies, and computational methods like molecular docking and molecular dynamics simulations. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.
Investigating the kinetics of binding and dissociation (on- and off-rates) will provide a more dynamic picture of the ligand-receptor interactions. Techniques like surface plasmon resonance (SPR) can be employed to measure these kinetic parameters, which are often more relevant to in vivo efficacy than simple binding affinities.
Furthermore, exploring the downstream signaling pathways that are modulated by the binding of this compound derivatives to their receptors is essential. This can involve a range of cell-based assays to monitor changes in intracellular signaling molecules and gene expression. Understanding these pathways will provide a more complete picture of the compound's pharmacological effects.
The table below summarizes key areas for future mechanistic studies.
| Research Area | Techniques | Expected Insights |
| Binding Mode Analysis | X-ray co-crystallography, molecular docking, and molecular dynamics simulations. nih.gov | Identification of key intermolecular interactions and determinants of selectivity. |
| Binding Kinetics | Surface plasmon resonance (SPR). | Understanding the dynamic aspects of ligand-receptor interactions. |
| Downstream Signaling | Cell-based signaling and gene expression assays. | Elucidation of the complete pharmacological profile of the compound. |
Diversification of Chemical Biology Applications
The unique structural features of the quinuclidine scaffold make this compound an attractive starting point for the development of novel chemical biology tools. nih.gov Future research should focus on diversifying the applications of this compound beyond its traditional role as a receptor ligand.
One exciting direction is the development of chemical probes for studying biological systems. escholarship.orgchemicalprobes.org By attaching fluorescent dyes, photoaffinity labels, or biotin (B1667282) tags to the this compound core, researchers can create tools for visualizing and identifying its cellular targets and interaction partners.
The quinuclidine scaffold can also serve as a rigid framework for the design of new enzyme inhibitors or modulators. nih.gov By strategically functionalizing the aminomethyl side chain and the quinuclidine ring, it may be possible to target a wide range of enzymes with high specificity. For example, derivatives have already shown promise as antimicrobial agents. nih.gov
Another potential application is in the field of drug delivery. The cationic nature of the quinuclidine nitrogen at physiological pH could be exploited for targeting specific tissues or for enhancing cell permeability. This could involve incorporating the this compound moiety into larger drug conjugates or delivery systems.
The table below highlights potential new applications for this versatile compound.
| Application Area | Approach | Potential Outcome |
| Chemical Probes | Functionalization with reporter tags (e.g., fluorophores, biotin). nih.govescholarship.orgchemicalprobes.org | Tools for target identification and visualization in cells. |
| Enzyme Inhibition | Strategic derivatization of the scaffold. nih.gov | Development of novel and selective enzyme inhibitors, including antimicrobials. nih.gov |
| Drug Delivery | Exploiting the cationic nature of the quinuclidine nitrogen. | Enhanced cell permeability and targeted drug delivery. |
Q & A
Q. Why do certain this compound derivatives exhibit dual agonism/antagonism at muscarinic receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
